molecular formula C6H12NaO2 B156145 Sodium hexanoate CAS No. 10051-44-2

Sodium hexanoate

Cat. No.: B156145
CAS No.: 10051-44-2
M. Wt: 139.15 g/mol
InChI Key: BVAAYLKACPDWPX-UHFFFAOYSA-N
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Description

It has the molecular formula CH₃(CH₂)₄COONa and a molecular weight of 138.14 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties.

Mechanism of Action

Target of Action

Sodium hexanoate, also known as caproic acid sodium salt or hexanoic acid sodium salt , is a chemical compound that has been extensively studied for its mechanisms of action and diverse applications in research . One significant target of this compound is its role as a surfactant or emulsifying agent . It exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances .

Mode of Action

The mode of action of this compound primarily involves its interaction with its targets due to its amphiphilic properties . As a surfactant, it reduces the surface tension of a liquid, allowing it to mix with other liquids more easily . This characteristic has led to its use in various research applications, such as the formulation of emulsions and microemulsions .

Biochemical Pathways

This compound is involved in chain elongation, a growth-dependent anaerobic metabolism that combines acetate and ethanol into butyrate, hexanoate, and octanoate . It is also the conjugate base of hexanoic acid, also known as caproic acid .

Result of Action

The result of this compound’s action as a surfactant is the formation of emulsions and microemulsions . These are mixtures of two immiscible liquids, such as oil and water, stabilized by the presence of surfactant molecules like this compound . This property is utilized in various research and industrial applications.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexanoate can be synthesized by neutralizing hexanoic acid with a sodium hydroxide solution. The reaction typically involves dissolving hexanoic acid in water and then adding a stoichiometric amount of sodium hydroxide to form this compound and water :

CH3(CH2)4COOH+NaOHCH3(CH2)4COONa+H2O\text{CH}_3(\text{CH}_2)_4\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3(\text{CH}_2)_4\text{COONa} + \text{H}_2\text{O} CH3​(CH2​)4​COOH+NaOH→CH3​(CH2​)4​COONa+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction is carried out in reactors where hexanoic acid and sodium hydroxide are mixed under controlled conditions to ensure complete conversion to this compound. The product is then purified and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hexanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hexanoic acid and other oxidation products.

    Reduction: It can be reduced to form hexanol.

    Substitution: this compound can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Sodium hexanoate is similar to other sodium salts of carboxylic acids, such as:

  • Sodium butyrate (CH₃(CH₂)₂COONa)
  • Sodium octanoate (CH₃(CH₂)₆COONa)
  • Sodium decanoate (CH₃(CH₂)₈COONa)

Uniqueness:

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in various fields.

Properties

CAS No.

10051-44-2

Molecular Formula

C6H12NaO2

Molecular Weight

139.15 g/mol

IUPAC Name

sodium;hexanoate

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);

InChI Key

BVAAYLKACPDWPX-UHFFFAOYSA-N

SMILES

CCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC(=O)O.[Na]

Key on ui other cas no.

10051-44-2

physical_description

Liquid

Pictograms

Irritant

Related CAS

142-62-1 (Parent)

Synonyms

Bi(OHex)3
bismuth(III)hexanoate
calcium hexanoate
calcium N-hexanoate
caproate
caproic acid
caproic acid sodium salt
capronic Acid
hexanoate
hexanoic acid
hexanoic acid, barium salt
hexanoic acid, calcium salt
hexanoic acid, copper (2+) salt
hexanoic acid, manganese (2+) salt
hexanoic acid, nickel (2+) salt
hexanoic acid, potassium salt
hexanoic acid, rhodium (2+) salt
hexanoic acid, sodium salt
hexanoic acid, sodium salt (1:1)
hexanoic acid, sodium salt, 1-(11)C-labeled
n-caproic acid
sodium caproate
sodium capronate
sodium hexanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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